Arsenic(V) oxide hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

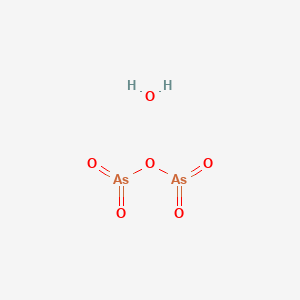

Arsenic(V) oxide hydrate, also known as arsenic pentoxide hydrate, is a chemical compound with the formula As2O5·xH2O. It is a hydrated form of arsenic pentoxide and is known for its high toxicity and strong oxidizing properties. This compound is used in various industrial and research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Arsenic(V) oxide hydrate can be synthesized through the oxidation of arsenic trioxide (As2O3) with a strong oxidizing agent such as nitric acid (HNO3). The reaction typically involves dissolving arsenic trioxide in nitric acid, followed by evaporation to obtain arsenic pentoxide, which is then hydrated to form this compound.

Industrial Production Methods

In industrial settings, this compound is produced by the controlled oxidation of arsenic trioxide using air or oxygen at elevated temperatures. The resulting arsenic pentoxide is then hydrated to obtain the desired compound. This process ensures high purity and consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Arsenic(V) oxide hydrate undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent, converting other substances to their higher oxidation states.

Reduction: It can be reduced to arsenic trioxide or elemental arsenic under specific conditions.

Substitution: It can participate in substitution reactions, where one or more of its oxygen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

Reduction: Reducing agents such as sulfur dioxide or hydrogen gas can be used.

Substitution: Reagents like halogens or sulfur compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Products include higher oxidation state compounds of the reacting substance.

Reduction: Products include arsenic trioxide and elemental arsenic.

Substitution: Products vary depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Arsenic(V) oxide hydrate has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its effects on biological systems, particularly its toxicity and potential therapeutic uses.

Medicine: Research is ongoing into its potential use in treating certain types of cancer, leveraging its toxic properties to target cancer cells.

Industry: It is used in the production of glass, ceramics, and as a wood preservative.

Wirkmechanismus

The mechanism of action of arsenic(V) oxide hydrate involves its ability to interfere with cellular processes. It can inhibit the function of enzymes by binding to their active sites, disrupting metabolic pathways. This compound can also induce oxidative stress by generating reactive oxygen species, leading to cell damage and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Arsenic trioxide (As2O3)

- Arsenic acid (H3AsO4)

- Sodium arsenate (Na3AsO4)

- Arsenic sulfide (As2S3)

Uniqueness

Arsenic(V) oxide hydrate is unique due to its high oxidation state and strong oxidizing properties. Compared to arsenic trioxide, it is more reactive and can participate in a wider range of chemical reactions. Its hydrated form also makes it more versatile in certain applications, particularly in aqueous environments.

Biologische Aktivität

Arsenic(V) oxide hydrate, also known as arsenic pentoxide hydrate (As2O5·xH2O), is a highly toxic inorganic compound with significant implications for human health and environmental safety. Its biological activity is characterized by its systemic toxicity, mechanisms of action, and potential therapeutic applications, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological effects, case studies, and research findings associated with this compound.

Arsenic pentoxide hydrate is a white, deliquescent solid that readily absorbs moisture from the air. It is classified as a systemic agent due to its ability to be absorbed through ingestion, inhalation, or mucosal membranes. The compound exhibits high toxicity across various biological systems, leading to acute and chronic health effects.

Acute Toxicity

Acute exposure to this compound can result in severe gastrointestinal symptoms, neurological disturbances, and multi-organ dysfunction. The immediate effects include:

- Gastrointestinal Symptoms : Nausea, vomiting, abdominal pain, and diarrhea (often described as "rice water" stools).

- Neurological Effects : Confusion, delirium, and seizures.

- Hematological Changes : Decreased circulating blood volume leading to hypotension and potential kidney failure.

Table 1 summarizes the acute effects of this compound exposure:

| Symptom Category | Symptoms |

|---|---|

| Gastrointestinal | Nausea, vomiting, abdominal pain, diarrhea |

| Neurological | Confusion, delirium, seizures |

| Hematological | Hypotension, hematuria, kidney failure |

| Dermatological | Erythema, exfoliative dermatitis |

The biological activity of this compound is primarily mediated through its interaction with cellular components. It is known to interfere with various enzymatic processes and disrupt cellular signaling pathways:

- Enzyme Inhibition : Arsenic compounds inhibit enzymes that stabilize red blood cells against oxidative damage.

- Oxidative Stress : The compound induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.

- Apoptosis Induction : Arsenic compounds can trigger programmed cell death in certain cancer cells, making them a focus for therapeutic strategies.

Case Studies and Research Findings

Recent research has explored the dual nature of arsenic compounds as both toxic agents and potential therapeutic agents in oncology.

- Cancer Treatment : Studies have shown that arsenic trioxide (As2O3), a related compound, is effective in treating acute promyelocytic leukemia (APL). Research suggests that arsenic(V) oxide may exhibit similar properties due to its ability to induce apoptosis in malignant cells while sparing normal cells.

- Environmental Impact : A study on the biomonitoring of arsenic exposure highlighted the correlation between arsenic levels in drinking water and urinary excretion among populations exposed to contaminated sources. This underscores the need for continuous monitoring of arsenic levels in environments where arsenic compounds are used or produced.

- Toxicological Assessments : Research has demonstrated that long-term exposure to arsenic compounds can lead to chronic health issues such as skin lesions, peripheral neuropathy, and increased cancer risk. For instance, a cohort study indicated a significant association between arsenic exposure from drinking water and skin cancer incidence.

Eigenschaften

InChI |

InChI=1S/As2O5.H2O/c3-1(4)7-2(5)6;/h;1H2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIWZGKXZLITBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O=[As](=O)O[As](=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2H2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.86 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030364-99-8, 12044-50-7 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1030364-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ARSENIC(V) OXIDE HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.